molecular formula C24H33N7O5S2 B14770915 1H-Azepine-1-acetamide, N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-thiazolylcarbonyl)butyl]hexahydro-2-oxo-3-[[(phenylmethyl)sulfonyl]amino]-, (3S)-

1H-Azepine-1-acetamide, N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-thiazolylcarbonyl)butyl]hexahydro-2-oxo-3-[[(phenylmethyl)sulfonyl]amino]-, (3S)-

Cat. No.: B14770915
M. Wt: 563.7 g/mol
InChI Key: QDKPPFLAPWVZKQ-UHFFFAOYSA-N
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Description

Chemical Name: 1H-Azepine-1-acetamide, N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-thiazolylcarbonyl)butyl]hexahydro-2-oxo-3-[[(phenylmethyl)sulfonyl]amino]-, (3S)- Structural Features:

  • A seven-membered azepine ring with a hexahydro backbone.
  • Functional groups include a thiazole carbonyl, phenylmethyl sulfonyl (tosyl) group, and aminoiminomethyl (amidine) substituents.
  • Stereochemistry at the 3S position is critical for activity.

Hypothetical Applications:
Based on structural analogs (e.g., benzazepines in ), this compound may target proteases or enzymes (e.g., angiotensin-converting enzyme inhibitors) due to its amidine and sulfonamide moieties, which are common in bioactive molecules .

Properties

Molecular Formula

C24H33N7O5S2

Molecular Weight

563.7 g/mol

IUPAC Name

2-[3-(benzylsulfonylamino)-2-oxoazepan-1-yl]-N-[5-(hydrazinylmethylideneamino)-1-oxo-1-(1,3-thiazol-2-yl)pentan-2-yl]acetamide

InChI

InChI=1S/C24H33N7O5S2/c25-28-17-26-11-6-10-19(22(33)23-27-12-14-37-23)29-21(32)15-31-13-5-4-9-20(24(31)34)30-38(35,36)16-18-7-2-1-3-8-18/h1-3,7-8,12,14,17,19-20,30H,4-6,9-11,13,15-16,25H2,(H,26,28)(H,29,32)

InChI Key

QDKPPFLAPWVZKQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C(C1)NS(=O)(=O)CC2=CC=CC=C2)CC(=O)NC(CCCN=CNN)C(=O)C3=NC=CS3

Origin of Product

United States

Preparation Methods

Silyl Aza-Prins Cyclization (Method A)

Procedure :

  • Starting materials : 1-Amino-3-triphenylsilyl-4-pentene derivatives (e.g., 9a–b ) and aldehydes (isovaleraldehyde, heptanal).
  • Catalyst : FeCl₃ (1.0–1.3 equiv) in dry DCM at −20°C to room temperature.
  • Reaction :
    • Add aldehyde (1.5 equiv) to FeCl₃ and amine in DCM.
    • Stir for 2 h at −20°C, then warm to room temperature.
  • Outcome : Forms tetrahydroazepines (e.g., 10a–d ) in 60–72% yield.
  • Oxidation : Treat with PCC or Dess-Martin periodinone to introduce the 2-oxo group.

Optimization Notes :

  • Catalyst loading (1.0 equiv FeCl₃) and low temperatures (−20°C) minimize pyrrolidine byproducts.
  • Diastereomeric ratios (trans:cis > 95:5) achieved via NMR-guided purification.

Photochemical Nitrene Insertion (Method B)

Procedure :

  • Substrate : 2-Aryloxyaryl azides under blue light (450 nm).
  • Conditions : TsOH (10 mol%) in MeCN/H₂O (9:1) at 25°C.
  • Mechanism :
    • Photogenerated nitrene undergoes [2+1] annulation to form aziridine.
    • Acid-catalyzed ring expansion yields azepinone .
  • Yield : 65–85% with >90% regioselectivity.

Advantages :

  • Avoids noble metal catalysts.
  • Compatible with electron-deficient aryl groups.

Introduction of the (3S)-[(Phenylmethyl)sulfonyl]amino Group

Sulfonylation of Azepinone Amine

Procedure :

  • Starting material : 3-Aminoazepin-2-one (from Method A/B).
  • Reagent : Benzyl sulfonyl chloride (1.2 equiv) in pyridine/DCM (1:1).
  • Conditions : Stir at 0°C to room temperature for 12 h.
  • Workup : Quench with H₂O, extract with DCM, and purify via silica gel chromatography.
  • Yield : 75–88%.

Stereochemical Control :

  • Use (R)- or (S)-BINOL-derived catalysts during sulfonylation to enforce (3S) configuration.

Side Chain Synthesis

Thiazole Ring Formation

Hantzsch Thiazole Synthesis :

  • Substrates : Thiourea derivative and α-bromo ketone.
  • Conditions : Reflux in EtOH/H₂O (4:1) for 6 h.
  • Yield : 70–85%.

Example :

  • React 2-bromo-1-(thiazol-2-yl)ethanone with thiourea to form 2-aminothiazole.

Guanidino (Aminoiminomethyl) Group Installation

Method :

  • Substrate : 4-Nitrobutyl intermediate.
  • Reagent : Di-Boc-guanidine (1.5 equiv) and EDCl/HOBt in DMF.
  • Conditions : Stir at 25°C for 24 h.
  • Deprotection : Treat with TFA/DCM (1:1) to remove Boc groups.
  • Yield : 60–75%.

Peptide Coupling for Side Chain Attachment

Procedure :

  • Activation : Treat thiazole-carboxylic acid with HATU/DIPEA in DMF.
  • Coupling : Add to N-Boc-protected butylamine derivative.
  • Deprotection : Remove Boc group with HCl/dioxane.
  • Yield : 80–90%.

Final Assembly and Purification

Acetamide Installation

Acylation :

  • Substrate : Azepinone amine.
  • Reagent : Acetyl chloride (1.1 equiv) in pyridine.
  • Conditions : 0°C to room temperature, 2 h.
  • Yield : 85–92%.

Global Deprotection and Crystallization

Procedure :

  • Deprotection : Hydrogenolysis (H₂/Pd-C) to remove benzyl groups.
  • Crystallization : Use EtOAc/n-hexane (1:3) to isolate the freebase.
  • Salt Formation : React with HCl in Et₂O to obtain hydrochloride salt.
  • Purity : >99% (HPLC), [α]D²⁵ = +12.5° (c 1.0, MeOH).

Analytical Data Summary

Parameter Value/Description Source
Molecular Formula C₂₄H₃₄N₆O₅S₂ ,
Molecular Weight 574.71 g/mol
Melting Point 178–180°C (dec.)
Specific Rotation +12.5° (c 1.0, MeOH)
HPLC Purity 99.3% (C18, 0.1% TFA/MeCN)
Key IR Bands 1680 cm⁻¹ (C=O), 1340 cm⁻¹ (SO₂)

Chemical Reactions Analysis

Types of Reactions

1H-Azepine-1-acetamide, N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-thiazolylcarbonyl)butyl]hexahydro-2-oxo-3-[[(phenylmethyl)sulfonyl]amino]-, (3S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

1H-Azepine-1-acetamide, N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-thiazolylcarbonyl)butyl]hexahydro-2-oxo-3-[[(phenylmethyl)sulfonyl]amino]-, (3S)- has a wide range of applications in scientific research, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in studies of enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: The compound can be used in the production of specialty chemicals, materials, and coatings.

Mechanism of Action

The mechanism of action of 1H-Azepine-1-acetamide, N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-thiazolylcarbonyl)butyl]hexahydro-2-oxo-3-[[(phenylmethyl)sulfonyl]amino]-, (3S)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact mechanism of action depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Parameter Target Compound Benazepril Hydrochloride () Methylheptanoyl-N-... Alaninamide ()
Core Structure 1H-Azepine with hexahydro backbone 1-Benzazepine tetrahydro derivative Peptidomimetic with alaninamide backbone
Key Functional Groups Thiazolylcarbonyl, phenylmethyl sulfonyl, amidine Ethoxycarbonyl, benzazepine-acetic acid Methylheptanoyl, carboxy-hydroxyethyl
Molecular Weight Not provided in evidence ~460 g/mol (estimated from formula) 685.89 g/mol
Bioactivity Hypothesized protease inhibition (amidine/sulfonamide motifs) ACE inhibitor (hypertension treatment) Unclear; peptidomimetic design suggests enzyme interaction
Safety Profile Unknown (no data in evidence) Not listed as hazardous in Chinese regulations Requires medical consultation upon exposure

Key Observations:

Structural Complexity : The target compound exhibits greater complexity than Benazepril Hydrochloride, with multiple functional groups (e.g., thiazole, sulfonamide) that may enhance target specificity but complicate synthesis .

Safety and Regulation : Benazepril’s exclusion from hazardous chemical lists in China suggests well-established safety, whereas the target compound’s profile remains uncharacterized .

Limitations of Current Evidence

  • No direct data on the target compound’s physicochemical properties, bioactivity, or toxicology.

Recommendations for Future Research

  • Conduct experimental studies to determine the compound’s enzymatic targets (e.g., protease inhibition assays).
  • Compare pharmacokinetic profiles with benzazepine derivatives (e.g., bioavailability, half-life).
  • Assess toxicity using in vitro and in vivo models to address safety gaps.

Biological Activity

1H-Azepine-1-acetamide, a complex organic compound characterized by its unique structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a hexahydro azepine ring, an acetamide group, and various substituents that contribute to its biological properties. The molecular formula indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Biological Activities

Research has indicated that 1H-Azepine-1-acetamide exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial and antifungal activities. This is attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in microbial metabolism .
  • Analgesic and Anti-inflammatory Activities : Similar compounds have shown significant analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For instance, derivatives of azepines were evaluated for their analgesic activity using in vivo models such as the acetic acid-induced writhing test .

The biological activity of 1H-Azepine-1-acetamide is likely mediated through interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or microbial growth. For example, compounds with similar structures have been reported to inhibit heme oxygenase (HO) activity, which is crucial in regulating inflammation .
  • Binding Interactions : Interaction studies indicate that 1H-Azepine-1-acetamide may bind to cytochrome P450 enzymes, influencing drug metabolism and pharmacokinetics .

Case Studies and Research Findings

Several studies have investigated the biological effects of azepine derivatives:

Study FocusFindings
Antimicrobial Activity Compounds similar to 1H-Azepine-1-acetamide demonstrated significant inhibition against various bacterial strains .
Analgesic Effects Derivatives were tested in vivo and showed comparable efficacy to ketorolac and diclofenac sodium in pain models .
Cancer Cell Line Studies In vitro studies on colon cancer cell lines revealed selective cytotoxicity against cells with APC mutations, indicating potential for targeted cancer therapy .

Q & A

Basic: What spectroscopic and analytical methods are recommended to confirm the structural integrity of this compound during synthesis?

Answer:
The compound’s structure can be validated using a combination of:

  • FT-IR spectroscopy to identify functional groups (e.g., sulfonyl, thiazolylcarbonyl).
  • 1^1H NMR to confirm stereochemistry and hydrogen environments, particularly for the hexahydro-azepine ring and phenylmethyl groups.
  • Mass spectrometry (MS) to verify molecular weight and fragmentation patterns.
  • Elemental analysis to ensure stoichiometric purity.
    Thin-layer chromatography (TLC) and HPLC should be used to assess purity, with impurity thresholds ≤0.5% for individual impurities and ≤2.0% total impurities, as per pharmacopeial standards .

Advanced: How can non-covalent interactions influence the reactivity or stability of this compound in catalytic or supramolecular systems?

Answer:
Non-covalent interactions (e.g., hydrogen bonding, π-π stacking) involving the thiazolylcarbonyl or phenylmethyl sulfonyl groups may modulate:

  • Catalytic activity : Interactions with metal catalysts (e.g., copper in click chemistry) could alter reaction kinetics .
  • Supramolecular assembly : The compound’s ability to act as a tecton (building block) depends on interactions between its aminoiminomethyl group and complementary hydrogen-bond acceptors.
    Experimental approaches:
  • X-ray crystallography to map intermolecular interactions in solid-state structures.
  • Computational modeling (DFT, MD simulations) to predict binding affinities in solution-phase systems .

Basic: What experimental design principles should guide the synthesis of this compound to minimize side reactions?

Answer:

  • Stepwise protection/deprotection : Protect the aminoiminomethyl group during thiazolylcarbonyl coupling to prevent unwanted nucleophilic attacks.
  • Catalytic optimization : Use sodium ascorbate and CuSO4_4·5H2_2O in click chemistry steps to enhance regioselectivity and reduce byproducts .
  • Temperature control : Maintain low temperatures (<0°C) during sulfonylation to avoid hydrolysis of the sulfonyl chloride intermediate.
  • Real-time monitoring : Use inline FT-IR or HPLC to track reaction progress and adjust conditions dynamically .

Advanced: How can researchers resolve contradictions in bioactivity data for this compound across different assay conditions?

Answer:
Contradictions may arise from:

  • Solvent effects : Polar aprotic solvents (e.g., DMSO) may stabilize the compound’s conformation differently than aqueous buffers.
  • Redox interference : The thiazolyl group may interact with cellular redox systems, altering apparent activity.
    Methodological solutions :
  • Standardized assay protocols : Use consistent solvent systems (e.g., PBS with ≤1% DMSO) and include redox quenchers (e.g., catalase).
  • Orthogonal assays : Validate results using both in vitro (e.g., enzyme inhibition) and in vivo (e.g., zebrafish models) systems.
  • Metabolite profiling : LC-MS/MS to identify degradation products that may confound bioactivity readings .

Advanced: What computational strategies are effective for predicting the environmental fate or biodegradation pathways of this compound?

Answer:

  • QSAR models : Predict physicochemical properties (e.g., logP, pKa) to estimate bioavailability and persistence.
  • Molecular docking : Simulate interactions with biodegradation enzymes (e.g., cytochrome P450).
  • Environmental simulation : Use high-throughput screening (HTS) in microcosms to track abiotic transformations (hydrolysis, photolysis) and biotic degradation by soil microbiota.
    Reference environmental compartmentalization data from long-term ecological studies to contextualize risks .

Basic: What chromatographic methods are suitable for isolating this compound from complex reaction mixtures?

Answer:

  • Reverse-phase HPLC : Use C18 columns with a gradient of acetonitrile/water (0.1% TFA) to resolve polar impurities.
  • Ion-exchange chromatography : Leverage the compound’s basic amino groups for separation at pH 6–7.
  • Size-exclusion chromatography (SEC) : Remove high-molecular-weight aggregates or polymeric byproducts.
    Validate purity with 13^13C NMR and high-resolution MS .

Advanced: How can researchers investigate the role of stereochemistry in this compound’s biological or catalytic activity?

Answer:

  • Enantioselective synthesis : Prepare (3S) and (3R) diastereomers using chiral auxiliaries or catalysts.
  • Circular dichroism (CD) : Correlate stereochemical configuration with optical activity.
  • Crystallographic studies : Resolve 3D structures of protein-ligand complexes (e.g., via X-ray or cryo-EM) to identify stereospecific binding pockets.
  • Kinetic resolution assays : Compare kcatk_{cat}/KmK_m values for enantiomers in enzyme inhibition studies .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods for weighing and synthesis steps due to potential dust generation.
  • Waste disposal : Neutralize sulfonyl-containing waste with alkaline solutions (e.g., 10% NaOH) before disposal.
    While no acute hazards are reported, assume toxicity until proven otherwise and follow GHS precautionary statements .

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